molecular formula C16H20N4O4 B2922797 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1203187-60-3

1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2922797
CAS No.: 1203187-60-3
M. Wt: 332.36
InChI Key: LKQVRTBVJDULSJ-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound with the molecular formula C22H23FN4O4 and a molecular weight of 426.4 g/mol . This urea derivative features a pyridazinone core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While specific biological data for this exact molecule requires confirmation from primary literature, compounds with the 6-oxopyridazinone structure have been investigated as key pharmacophores in various therapeutic areas. For instance, pyridazinone-based molecules have been explored as inhibitors of phosphodiesterase 4 (PDE4) for the treatment of inflammatory diseases such as asthma, atopic dermatitis, and psoriasis . Furthermore, structurally related pyridazinone derivatives have been identified as first-in-class inhibitors that target the protein-protein interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins, a mechanism of interest in oncology research, particularly for MTAP-deleted cancers . The integration of a urea moiety in its structure is also noteworthy, as 1,3-disubstituted ureas are common in drug discovery and have been utilized in the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH) . This compound is provided exclusively for research purposes in non-clinical laboratory studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the specific literature for its validated applications.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-23-13-9-12(10-14(11-13)24-2)19-16(22)17-6-4-8-20-15(21)5-3-7-18-20/h3,5,7,9-11H,4,6,8H2,1-2H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQVRTBVJDULSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(3,5-Dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound with a complex molecular structure that suggests potential biological activities. Its molecular formula is C16H20N4O4C_{16}H_{20}N_{4}O_{4}, and it has a molecular weight of approximately 332.35 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly against various diseases.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antitumor Activity : The compound's structural features suggest potential antitumor properties, similar to other compounds that have shown efficacy against cancer cell lines .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX), which are crucial in various biological pathways .

The biological activity of this compound is hypothesized to involve:

  • Targeting Specific Receptors : The compound's design allows it to interact with specific biological targets, potentially modulating pathways involved in inflammation and cancer progression.
  • Multi-targeted Approach : Similar compounds have been shown to act on multiple targets, enhancing their therapeutic potential .

In Vitro Studies

Research has demonstrated that related compounds exhibit significant activity against various cancer cell lines. For instance, studies on structurally similar derivatives have reported IC50 values ranging from 0.45 to 5.08 μM against human cancer cell lines, indicating potent antitumor effects .

Enzyme Inhibition Data

The following table summarizes the enzyme inhibition data for related pyridazine derivatives:

CompoundTarget EnzymeIC50 (nM)
Compound ACOX-250
Compound BLOX200
Compound CPDE430

This data highlights the potential of pyridazine derivatives, including our compound of interest, to inhibit key enzymes involved in inflammatory responses and cancer progression.

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of several pyridazine derivatives similar to our compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyridazine-based compounds, demonstrating their ability to reduce inflammation markers in animal models.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The 4-chlorophenyl analogue () has the highest molecular weight (442.9) due to the chlorine atom and additional aromatic substitution .
  • The 3,4-dimethylphenyl variant () is lighter (300.36), reflecting the absence of methoxy groups and chlorine .

Electronic and Steric Properties: The 3,5-dimethoxy groups in the target compound and the 4-chlorophenyl analogue may enhance solubility compared to the 3,4-dimethyl derivative, which lacks polar substituents .

Biological Implications: Pyridazinone derivatives are often explored for kinase inhibition. The absence of a substituent on the pyridazinone ring in the target compound and the 3,4-dimethylphenyl analogue (vs. the 4-chlorophenyl group in ) could reduce steric hindrance, possibly favoring interactions with flat binding pockets .

Synthetic Accessibility :

  • The 3,4-dimethylphenyl derivative () has a simpler structure (C16H20N4O2), suggesting easier synthesis compared to the target compound or the 4-chlorophenyl analogue .

Research Findings and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the provided evidence.
  • Comparative Trends : Chlorine and methoxy substituents generally increase molecular complexity and polarity, which may correlate with enhanced pharmacokinetic profiles in drug discovery .

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